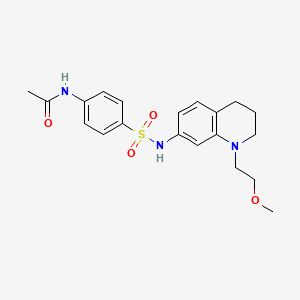
N-(4-(N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)磺酰胺基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its diverse chemical and biological applications. As an amide derivative of sulfamoyl-tetrahydroquinoline, it presents unique properties that make it useful in various research fields.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions and pathways.
Biology
It can be used in biological studies to investigate enzyme inhibition, receptor binding, and cellular uptake, providing insights into biological mechanisms and potential therapeutic targets.
Medicine
In medicinal chemistry, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is explored for its potential pharmacological properties, including its role as an inhibitor of specific enzymes or pathways.
Industry
In industrial applications, this compound can be utilized in the development of new materials, agrochemicals, and as a precursor for pharmaceutical synthesis.
作用机制
were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulfanilamide, which prevents the growth of bacteria . Later, it was discovered that their antibacterial activity is due to the active metabolite, 4-aminobenenesulfonamide or sulfanilamide formed in vivo by the reduction of the diazyl bond of the prontosil .
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . They have been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves a multi-step synthesis:
Formation of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline: : This precursor can be synthesized through the reduction of quinoline derivatives, employing reagents like sodium borohydride.
Coupling Reaction: : This step involves the reaction of the sulfamoyl-tetrahydroquinoline intermediate with 4-aminophenylacetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, large-scale production may involve similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors, stringent reaction control parameters, and efficient purification techniques such as recrystallization or column chromatography are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: : N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo oxidative reactions, leading to the formation of corresponding N-oxides or sulfonyl derivatives.
Reduction: : It can be reduced under specific conditions to yield reduced amide or amine derivatives.
Substitution: : The compound may undergo nucleophilic substitution, particularly at the acetamide moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Nucleophiles: : Alkoxides, amines, or thiols can participate in substitution reactions.
Major Products Formed
Oxidation Products: : N-oxides, sulfonyl derivatives.
Reduction Products: : Amines, reduced amide derivatives.
Substitution Products: : Varied substituted phenylacetamide derivatives.
相似化合物的比较
Similar Compounds
N-(4-(N-phenylsulfamoyl)phenyl)acetamide: : Lacks the tetrahydroquinoline moiety but shares the sulfamoyl-phenylacetamide structure.
1-(2-methoxyethyl)-2,3,4-tetrahydroquinolin-7-amine: : Similar in the tetrahydroquinoline core structure but without the sulfamoyl-phenylacetamide component.
Uniqueness
What sets N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide apart is its combination of the tetrahydroquinoline core with the sulfamoyl-phenylacetamide structure. This unique structural motif endows it with a diverse range of chemical reactivity and potential biological activity, making it valuable in various fields of research.
There you have it! A comprehensive guide to N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide. Hope this covers everything you needed!
属性
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15(24)21-17-7-9-19(10-8-17)28(25,26)22-18-6-5-16-4-3-11-23(12-13-27-2)20(16)14-18/h5-10,14,22H,3-4,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIZDRYIXQABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














